molecular formula C7H5FN4 B188585 5-(2-Fluorophenyl)-1H-tetrazole CAS No. 50907-19-2

5-(2-Fluorophenyl)-1H-tetrazole

Cat. No. B188585
CAS RN: 50907-19-2
M. Wt: 164.14 g/mol
InChI Key: ZRFGTMYIGSTCSZ-UHFFFAOYSA-N
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Description

The compound “5-(2-Fluorophenyl)-1H-tetrazole” likely belongs to the class of organic compounds known as tetrazoles, which are characterized by a 5-membered ring containing four nitrogen atoms and one carbon atom . The “5-(2-Fluorophenyl)” part suggests the presence of a fluorophenyl group attached to the 5th position of the tetrazole ring.


Synthesis Analysis

While specific synthesis methods for “5-(2-Fluorophenyl)-1H-tetrazole” are not available, similar compounds such as “5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde” have been synthesized through various steps involving reactions with bromination reagents, malononitrile, and hydrogen chloride-ethyl acetate solution .

Scientific Research Applications

  • Potassium-Competitive Acid Blocker (P-CAB)

    • Field : Medicinal Chemistry
    • Application : The compound 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) has been developed as a potent potassium-competitive acid blocker (P-CAB). It is used for the treatment of gastroesophageal reflux disease (GERD), peptic ulcer, and other acid-related diseases .
    • Method : The compound was synthesized focusing on compounds with low log D and high ligand-lipophilicity efficiency (LLE) values .
    • Results : The compound exhibited potent H+,K±ATPase inhibitory activity and potent gastric acid secretion inhibitory action in vivo. Its maximum efficacy was more potent and its duration of action was much longer than those of proton pump inhibitors (PPIs) .
  • Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines

    • Field : Organic Chemistry
    • Application : New fluorinated 3,6-dihydropyridines were obtained by the electrophilic fluorination of 1,2-dihydropyridines with Selectfluor® .
    • Method : The 3-fluoro-3,6-dihydropyridines were easily converted to corresponding pyridines by the elimination of hydrogen fluoride under mild conditions .
    • Results : A new approach to the synthesis of methyl 2-(fluoromethyl)-5-nitro-6-arylnicotinates by the fluorination of 3-fluoro-2-methyl-5-nitro-3,6-dihydropyridines or 1,2-dihydropyridines with Selectfluor® has been developed .
  • Production of 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Monofumarate

    • Field : Medicinal Chemistry
    • Application : This compound, also known as Bonoprazan fumarate, is a potassium ion competitive acid blocker. It inhibits the binding of potassium ion to H+, K± ATPase and suppresses gastric acid secretion, thereby treating gastric and duodenal ulcers, etc. It is used for pH control in the stomach at the time of prevention and Helicobacter-Helicobacter pylori eradication .
    • Method : The compound is produced by formylation and deprotection of 5-(2-fluorophenyl)-1H-pyrrole-3-carboxyaldehyde, and then by sulfonylation .
    • Results : Bonoprazan fumarate is stable against acids, rapidly reaches effective concentration, and rapidly suppresses the action of gastric acid for a long time, compared to existing proton pump inhibitors .
  • Synthesis of 5-(2-Fluorophenyl)-1H-pyrrole-3-formaldehyde

    • Field : Organic Chemistry
    • Application : This compound is synthesized as an intermediate in the production of other fluorophenyl compounds .
    • Method : The compound is synthesized in one step by taking 2-[2-(2-fluorophenyl)-2-oxoethyl] malononitrile as a main reactant and Raney nickel as a catalyst .
    • Results : The operation is simple, the reaction condition is mild, and the reaction steps are reduced .
  • Production of 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Monofumarate

    • Field : Medicinal Chemistry
    • Application : This compound, also known as Bonoprazan fumarate, is a potassium ion competitive acid blocker. It inhibits the binding of potassium ion to H+, K± ATPase and suppresses gastric acid secretion, thereby treating gastric and duodenal ulcers, etc. It is used for pH control in the stomach at the time of prevention and Helicobacter-Helicobacter pylori eradication .
    • Method : The compound is produced by formylation and deprotection of 5-(2-fluorophenyl)-1H-pyrrole-3-carboxyaldehyde, and then by sulfonylation .
    • Results : Bonoprazan fumarate is stable against acids, rapidly reaches effective concentration, and rapidly suppresses the action of gastric acid for a long time, compared to existing proton pump inhibitors .
  • Synthesis of 5-(2-Fluorophenyl)-1H-pyrrole-3-formaldehyde

    • Field : Organic Chemistry
    • Application : This compound is synthesized as an intermediate in the production of other fluorophenyl compounds .
    • Method : The compound is synthesized in one step by taking 2-[2-(2-fluorophenyl)-2-oxoethyl] malononitrile as a main reactant and Raney nickel as a catalyst .
    • Results : The operation is simple, the reaction condition is mild, and the reaction steps are reduced .

properties

IUPAC Name

5-(2-fluorophenyl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN4/c8-6-4-2-1-3-5(6)7-9-11-12-10-7/h1-4H,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRFGTMYIGSTCSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNN=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30344368
Record name 5-(2-Fluorophenyl)-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Fluorophenyl)-1H-tetrazole

CAS RN

50907-19-2
Record name 5-(2-Fluorophenyl)-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2-fluorophenyl)-1H-1,2,3,4-tetrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
K Srinivas, CK Snehalatha Nair, S Ramesh… - Organic preparations …, 2004 - Taylor & Francis
The method reported6 for the preparation of 5-(2-fluorophenyl)-lH-tetrazole (yield 69%), involved refluxing 2-fluorobenzonitrile (la) in a mixture of sodium azide and acetic acid in n-…
Number of citations: 2 www.tandfonline.com
S Kantevari, CK Snehalatha Nair… - Journal of …, 2006 - Wiley Online Library
Practical synthesis of 5‐(4′‐methylbiphenyl‐2‐yl)‐1H‐tetrazole, key intermediate in several angiotensin II receptor antagonists from 2‐fluorobenzonitrile in excellent yields and very …
Number of citations: 20 onlinelibrary.wiley.com
RA Saikia, A Dutta, B Sarma… - The Journal of Organic …, 2022 - ACS Publications
We describe a simple, metal-free regioselective N 2 -arylation strategy for 5-substituted-1H-tetrazoles with diaryliodonium salts to access 2-aryl-5-substituted-tetrazoles. Diaryliodonium …
Number of citations: 3 pubs.acs.org
GW Drake, TW Hawkins, J Boatz… - … An International Journal …, 2005 - Wiley Online Library
The synthesis and characterization of 1,5‐diamino‐1,2,3,4‐tetrazolium perchlorate were carried out. Experimental evidence strongly supports the protonation of a nitrogen atom of the …
Number of citations: 70 onlinelibrary.wiley.com
S Paudel, X Min, S Acharya, DB Khadka, G Yoon… - Bioorganic & Medicinal …, 2017 - Elsevier
Monoamine transporters are important targets in the treatment of various central nervous disorders. Several limitations of traditional reuptake inhibitors, like delayed onset of action, …
Number of citations: 13 www.sciencedirect.com
SH Sharma - 2021 - digitalcommons.unmc.edu
The G protein regulated inwardly rectifying potassium channels (GIRK) are a family of inwardly rectifying potassium channels and are key effectors in signaling pathways. GIRK 1/2 …
Number of citations: 0 digitalcommons.unmc.edu
K Turner - 2002 - ACS Publications
This review covers a selection of 21 patents from an initial list of 516 that fit our criteria. The selection covers a variety of subjects including what is claimed to be the first catalytic method …
Number of citations: 2 pubs.acs.org

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